molecular formula C27H35NO9 B14681961 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 27722-10-7

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B14681961
CAS No.: 27722-10-7
M. Wt: 517.6 g/mol
InChI Key: SGNPLZGGQATNPD-UHFFFAOYSA-N
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Description

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, a butan-2-yl group, and a diphenylpropanoate moiety, combined with a tricarboxylic acid component. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps. One common method includes the esterification of 2,2-diphenylpropanoic acid with 4-(dimethylamino)butan-2-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for the successful synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Alkyl halides, sodium hydroxide

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, its analgesic properties are attributed to its ability to interact with opioid receptors, while its antitussive effects are linked to its action on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications. Its specific structure also contributes to its distinct pharmacological effects, setting it apart from other similar compounds .

Properties

CAS No.

27722-10-7

Molecular Formula

C27H35NO9

Molecular Weight

517.6 g/mol

IUPAC Name

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H27NO2.C6H8O7/c1-17(15-16-22(3)4)24-20(23)21(2,18-11-7-5-8-12-18)19-13-9-6-10-14-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,17H,15-16H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

SGNPLZGGQATNPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)OC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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